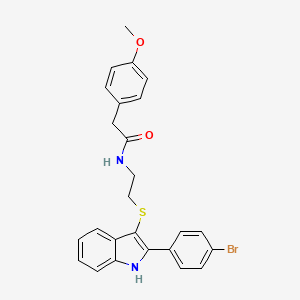

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN2O2S/c1-30-20-12-6-17(7-13-20)16-23(29)27-14-15-31-25-21-4-2-3-5-22(21)28-24(25)18-8-10-19(26)11-9-18/h2-13,28H,14-16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXOJVKKAUCSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

Thioether Formation: The brominated indole is reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with 2-(4-methoxyphenyl)acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction of the acetamide group.

Substituted Indoles: From nucleophilic substitution reactions.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

- Indole Core : Known for its biological significance, the indole structure is often implicated in various pharmacological activities.

- Thioether Linkage : This functional group enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

- Phenylacetamide Moiety : This part of the molecule contributes to its stability and may influence its pharmacological properties.

Anticancer Activity

Research indicates that compounds with indole derivatives, such as N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide, exhibit significant anticancer properties. Studies have shown that derivatives of indole can inhibit cell proliferation in various cancer cell lines. For instance, modifications to the indole structure can enhance potency against specific cancer types, including breast and lung cancers .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through various studies. The thioether linkage is believed to play a critical role in modulating inflammatory pathways. For example, similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response . This mechanism suggests that this compound could be effective in treating conditions characterized by chronic inflammation.

Biological Mechanisms

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Interaction : The structural components allow for interactions with various receptors, potentially modulating their activity and leading to therapeutic effects.

In Vitro Studies

In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cells while exhibiting minimal toxicity towards normal cells. For instance, one study reported a GI50 value (the concentration required to inhibit cell growth by 50%) as low as 1.20 µM against certain cancer cell lines .

In Vivo Studies

Animal model studies have further corroborated the anti-inflammatory effects observed in vitro. Compounds similar to this compound have been shown to reduce paw edema in carrageenan-induced inflammation models, indicating their potential utility in treating inflammatory diseases.

Summary of Applications

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

Binding to Receptors: Modulating receptor activity.

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Triazino-Indole Thioacetamide Derivatives ()

Compounds 23–27 from share a triazino-indole core with thioacetamide linkages but differ in substituents:

- N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23): Incorporates a cyanomethyl group, enhancing polarity.

Key Differences :

- The target compound uses a simple indole core instead of a triazino-indole system, reducing steric hindrance.

- The methoxyphenyl acetamide in the target may improve blood-brain barrier penetration compared to bromophenyl or phenoxy groups in compounds 24 and 26 .

N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives ()

Compounds 3a–3c (e.g., 3a : N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide) feature a methoxyphenyl ethylamine backbone linked to variable acetamide substituents.

Activity Comparison :

| Compound | IC50 (µM) | Sucrose-Loaded Model (% Glucose Reduction) |

|---|---|---|

| 3a | 69 | 25.1% |

| 3b | 87 | 19.8% |

| 3c | 74 | 24.6% |

The target compound’s indole-thioethyl linker may enhance selectivity for CNS targets compared to the naphthyl or nitrophenyl groups in 3a–3c , which prioritize metabolic enzyme inhibition .

N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()

This class, exemplified by N-(4-bromophenyl)-2-(2-thienyl)acetamide , demonstrates antimycobacterial activity. The thienyl group contributes to π-π stacking, while bromine enhances hydrophobic interactions.

Structural Contrast :

Indomethacin Analogs (–9)

Compounds 36 and 40 (e.g., 40 : N-((4-bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide) feature indole cores with sulfonamide linkages.

Key Distinctions :

Benzofuran-Oxadiazole Derivatives ()

2b (2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide) shows antimicrobial activity due to the benzofuran-oxadiazole core.

Comparison :

- The target compound’s indole and bromophenyl groups may offer superior CNS penetration, whereas 2b ’s benzofuran prioritizes bacterial target affinity .

Biological Activity

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features, including an indole moiety, a thioether linkage, and a methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Structural Features and Molecular Characteristics

The compound's molecular formula is , with a molecular weight of approximately 505.86 g/mol. The presence of multiple functional groups contributes to its chemical reactivity and biological activity. Notably, the indole structure is associated with various pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Properties

Research indicates that compounds containing indole moieties, such as this compound, exhibit significant activity against various cancer cell lines. The mechanism of action is thought to involve the modulation of cellular signaling pathways that regulate proliferation and apoptosis. For instance:

- Cell Line Studies : Similar indole derivatives have shown promising results against estrogen receptor-positive breast cancer cell lines (MCF7) using the Sulforhodamine B (SRB) assay, indicating potential for further development as anticancer agents .

- Molecular Docking : Studies using molecular docking have demonstrated that related compounds interact with key protein kinases involved in cancer progression, suggesting that this compound may exert similar effects.

Antimicrobial Activity

The compound's structural elements also suggest potential antimicrobial properties. Indole derivatives are known for their broad-spectrum antimicrobial activities:

- In Vitro Studies : Compounds with similar structural motifs have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicate that certain derivatives possess significant antimicrobial activity, which may extend to this compound .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Interaction : The indole and bromophenyl groups may interact with various receptors and enzymes, modulating their activity and influencing cellular processes such as growth and apoptosis.

- Cell Signaling Pathways : The compound may affect key signaling pathways involved in cancer cell survival and proliferation, potentially leading to enhanced apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have highlighted the potential of indole-based compounds in therapeutic applications:

- Study on Indole Derivatives : A study demonstrated that related indole compounds exhibited significant cytotoxic effects against various cancer cell lines, with some compounds achieving IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

- Antimicrobial Efficacy : Another investigation into thiazole-bearing compounds indicated promising antimicrobial activity comparable to established antibiotics, suggesting a potential role for this compound in treating infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide, and how are intermediates characterized?

- The synthesis typically involves multi-step reactions, including:

- Indole ring formation : Using hydrazine derivatives and ethyl bromoacetate under reflux conditions .

- Thioether linkage : Reaction of the indole intermediate with mercaptoethylamine derivatives in the presence of a base (e.g., K₂CO₃) .

- Acetamide coupling : Amidation with 2-(4-methoxyphenyl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Characterization : Intermediates are validated via TLC (30% ethyl acetate/hexane), NMR (¹H/¹³C), and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 10-12 ppm, methoxy group at δ ~3.8 ppm) .

- FT-IR : Confirms thioether (C-S stretch at ~600-700 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) groups .

- X-ray crystallography : Validates bond lengths/angles (e.g., indole-thioethyl bond geometry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

- Mechanistic assays : Use enzyme inhibition studies (e.g., α-glucosidase for antidiabetic activity ) and cytotoxicity screens (e.g., MTT assay on cancer cell lines ).

- Structural analogs : Compare activity with derivatives lacking the 4-bromophenyl or methoxyphenyl groups to isolate pharmacophores .

- Data normalization : Account for variations in assay conditions (e.g., cell line specificity, IC₅₀ thresholds) .

Q. What methodologies optimize the compound’s bioavailability and target specificity in preclinical studies?

- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .

- Molecular docking : Screen against targets like CDK5/p25 (implicated in neurodegenerative diseases) to predict binding affinity .

- In vitro ADME : Assess metabolic stability using liver microsomes and plasma protein binding assays .

Q. How do substituent variations (e.g., bromo vs. methoxy groups) impact structure-activity relationships (SAR)?

- Key findings :

| Substituent | Biological Impact | Reference |

|---|---|---|

| 4-Bromophenyl | Enhances enzyme inhibition (α-glucosidase IC₅₀: 12 µM) | |

| 4-Methoxyphenyl | Improves blood-brain barrier penetration (LogP: 3.2) | |

| Thioether linkage | Critical for antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) |

- Methodology : Synthesize analogs via Suzuki-Miyaura cross-coupling or nucleophilic substitution to test SAR .

Q. What strategies address low yield in the final amidation step of the synthesis?

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility .

- Purification : Flash chromatography (silica gel, gradient elution) removes unreacted starting materials .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others emphasize anticancer activity?

- Target promiscuity : The indole-thioacetamide scaffold interacts with multiple targets (e.g., kinases, GPCRs) .

- Experimental models : Neuroprotection is observed in in vivo neurodegeneration models (e.g., Aβ-induced toxicity), while anticancer activity is cell line-specific (e.g., HepG2 vs. MCF-7) .

- Dosage dependency : Biphasic responses (e.g., pro-survival at low doses vs. apoptotic at high doses) may explain discrepancies .

Methodological Recommendations

Q. Which in vitro models are most suitable for initial screening of this compound’s antidiabetic potential?

- α-Glucosidase inhibition assay : Measure IC₅₀ using p-nitrophenyl glucopyranoside as substrate .

- Insulin resistance models : Use adipocytes (3T3-L1 cells) to assess glucose uptake via 2-NBDG fluorescence .

Q. How can computational tools enhance understanding of its mechanism of action?

- Molecular dynamics simulations : Study binding stability with targets like EGFR or tubulin .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors from acetamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.